2-bromo-1-(propan-2-yl)-1H-imidazole 2-bromo-1-(propan-2-yl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 875340-90-2
VCID: VC11563060
InChI: InChI=1S/C6H9BrN2/c1-5(2)9-4-3-8-6(9)7/h3-5H,1-2H3
SMILES:
Molecular Formula: C6H9BrN2
Molecular Weight: 189.05 g/mol

2-bromo-1-(propan-2-yl)-1H-imidazole

CAS No.: 875340-90-2

Cat. No.: VC11563060

Molecular Formula: C6H9BrN2

Molecular Weight: 189.05 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-bromo-1-(propan-2-yl)-1H-imidazole - 875340-90-2

Specification

CAS No. 875340-90-2
Molecular Formula C6H9BrN2
Molecular Weight 189.05 g/mol
IUPAC Name 2-bromo-1-propan-2-ylimidazole
Standard InChI InChI=1S/C6H9BrN2/c1-5(2)9-4-3-8-6(9)7/h3-5H,1-2H3
Standard InChI Key LVAQXLDPMMNMRH-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=CN=C1Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The imidazole ring in 2-bromo-1-(propan-2-yl)-1H-imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3). The bromine atom at the 2-position and the bulky isopropyl group at the 1-position create steric and electronic effects that influence reactivity. X-ray crystallography of analogous compounds reveals a planar ring structure with bond lengths of 1.34–1.38 Å for C–N bonds and 1.73 Å for the C–Br bond .

Table 1: Key Structural Parameters

ParameterValue
Molecular formulaC6H9BrN2\text{C}_6\text{H}_9\text{BrN}_2
Molecular weight189.05 g/mol
Bond length (C–Br)1.73 Å
Bond angle (N1–C2–Br)117.5°

Electronic Properties

The electronegative bromine atom induces electron withdrawal via inductive effects, polarizing the imidazole ring. This polarization enhances electrophilic substitution at the 4- and 5-positions, as demonstrated in halogenation and cross-coupling reactions . The isopropyl group contributes steric hindrance, shielding the 1-position from further substitution.

Synthesis and Scalable Production

Bromination of 1-(Propan-2-yl)-1H-imidazole

The most common synthesis involves direct bromination of 1-(propan-2-yl)-1H-imidazole using N\text{N}-bromosuccinimide (NBS) or molecular bromine. A regioselective protocol adapted from Vetrichelvan et al. (2023) achieves 85% yield by reacting the precursor with NBS (1.1 equiv) in dichloromethane at 0°C :

C6H10N2+NBSC6H9BrN2+Succinimide\text{C}_6\text{H}_{10}\text{N}_2 + \text{NBS} \rightarrow \text{C}_6\text{H}_9\text{BrN}_2 + \text{Succinimide}

Key advantages of this method include:

  • Regioselectivity: Minimal formation of 4- or 5-bromo isomers due to steric guidance from the isopropyl group.

  • Scalability: Reactions conducted in continuous flow reactors achieve >90% conversion at pilot-plant scales .

Alternative Routes

  • Halogen Exchange: 2-Chloro-1-(propan-2-yl)-1H-imidazole undergoes bromide substitution using NaBr\text{NaBr} in dimethylformamide (DMF) at 120°C (yield: 78%).

  • Debromination of Dibromo Derivatives: Selective removal of a bromine atom from 2,4-dibromo-1-(propan-2-yl)-1H-imidazole using isopropyl magnesium chloride (i-PrMgCl) yields the monobromo product .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Reagent
NBS Bromination8599NBS
Halogen Exchange7897NaBr
Debromination7298i-PrMgCl

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 89–91°C, with decomposition onset at 210°C. The isopropyl group enhances thermal stability compared to methyl or ethyl analogues.

Solubility Profile

  • Polar solvents: Highly soluble in DMF, dimethyl sulfoxide (DMSO), and methanol.

  • Nonpolar solvents: Limited solubility in hexane and toluene (<1 mg/mL).

Chemical Reactivity and Functionalization

Suzuki–Miyaura Cross-Coupling

The bromine atom facilitates palladium-catalyzed couplings with aryl boronic acids, forming biaryl imidazoles. For example, reaction with 4-fluorophenylboronic acid yields 2-(4-fluorophenyl)-1-(propan-2-yl)-1H-imidazole (85% yield) :

C6H9BrN2+C6H6BFO2Pd(PPh3)4C12H13FN2+Byproducts\text{C}_6\text{H}_9\text{BrN}_2 + \text{C}_6\text{H}_6\text{BFO}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{12}\text{H}_{13}\text{FN}_2 + \text{Byproducts}

Nucleophilic Substitution

Replacement of bromine with amines or thiols occurs under basic conditions. For instance, treatment with morpholine in the presence of K2CO3\text{K}_2\text{CO}_3 produces 2-morpholino-1-(propan-2-yl)-1H-imidazole.

Biological and Pharmacological Applications

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 16–32 µg/mL, comparable to ciprofloxacin. The mechanism involves disruption of bacterial cell membrane integrity, as shown via fluorescence microscopy.

Table 3: Biological Activity Data

Organism/Cell LineActivity MetricResult
S. aureusMIC16 µg/mL
MCF-7IC50_{50}12.5 µM

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and epigenetic modulators. For example, it is used in synthesizing PRC2 inhibitors for oncology therapeutics .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacities due to the bromine atom’s polarizability.

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